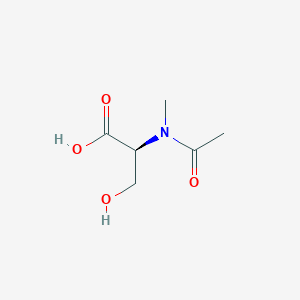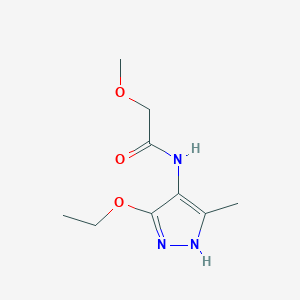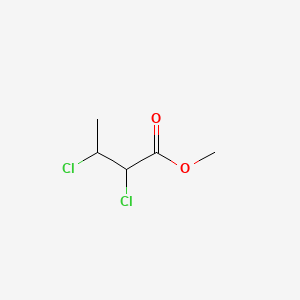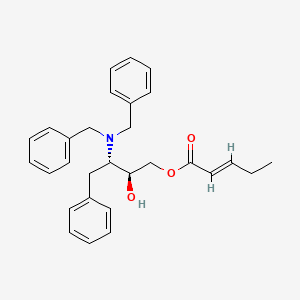
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with the chemical formula C23H29NO3 It is characterized by the presence of a pent-2-enoic acid moiety, a dibenzylamino group, a hydroxy group, and a phenylbutyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multi-step organic reactions. The starting materials often include pent-2-enoic acid and appropriate amine and alcohol derivatives. The synthesis may involve:
Esterification: Reacting pent-2-enoic acid with an alcohol derivative under acidic conditions to form the ester.
Amidation: Introducing the dibenzylamino group through an amidation reaction, often using coupling reagents like EDCI or DCC.
Hydroxylation: Introducing the hydroxy group through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pent-2-enoic acid derivatives: Compounds with similar structural features but different substituents.
Dibenzylamino compounds: Compounds containing the dibenzylamino group but with different ester or acid moieties.
Phenylbutyl esters: Compounds with the phenylbutyl ester group but different amine or hydroxy groups.
Uniqueness
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C29H33NO3 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
[(2S,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] (E)-pent-2-enoate |
InChI |
InChI=1S/C29H33NO3/c1-2-3-19-29(32)33-23-28(31)27(20-24-13-7-4-8-14-24)30(21-25-15-9-5-10-16-25)22-26-17-11-6-12-18-26/h3-19,27-28,31H,2,20-23H2,1H3/b19-3+/t27-,28+/m0/s1 |
Clave InChI |
NYEZVINCEJVQNO-OTVSBJOASA-N |
SMILES isomérico |
CC/C=C/C(=O)OC[C@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
SMILES canónico |
CCC=CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


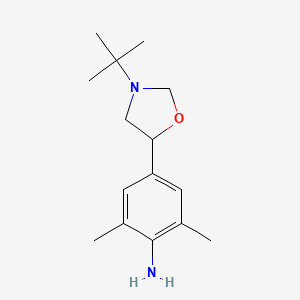
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

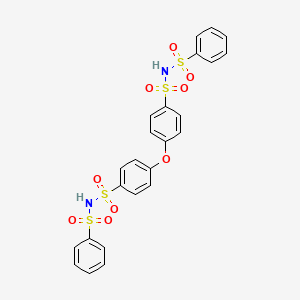
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
